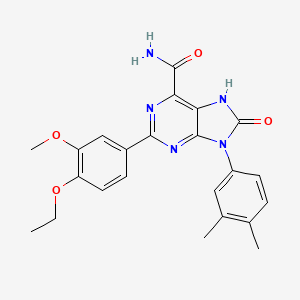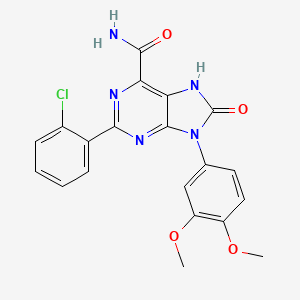![molecular formula C13H19N3O2S B6491811 N-cyclohexyl-2-[(6-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)sulfanyl]acetamide CAS No. 898421-33-5](/img/structure/B6491811.png)
N-cyclohexyl-2-[(6-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)sulfanyl]acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-cyclohexyl-2-[(6-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)sulfanyl]acetamide, commonly referred to as N-CH-2-MOPSA, is a synthetic compound used in scientific research. It is a derivative of the cyclohexanecarboxylic acid family, and is composed of a cyclohexyl group, a methyl group, an oxo group, a dihydropyrimidine group, and a sulfanyl group. N-CH-2-MOPSA has been used in a variety of scientific research applications, including as an inhibitor of protein kinases and as a tool to study the biochemical and physiological effects of certain compounds.
科学研究应用
N-CH-2-MOPSA has been used in a variety of scientific research applications. It has been used as an inhibitor of protein kinases, as a tool to study the biochemical and physiological effects of certain compounds, and as a model compound for the development of new drugs. It has also been used in studies of the structure and function of proteins, and in studies of the effects of various drugs on cells.
作用机制
N-CH-2-MOPSA works by inhibiting the activity of certain protein kinases. Protein kinases are enzymes that regulate the activity of proteins by phosphorylating them. N-CH-2-MOPSA binds to the active site of the protein kinase and prevents it from phosphorylating proteins. This results in the inhibition of the activity of the protein kinase and the inhibition of the activity of the proteins that it regulates.
Biochemical and Physiological Effects
N-CH-2-MOPSA has been used to study the biochemical and physiological effects of certain compounds. Studies have shown that N-CH-2-MOPSA can inhibit the activity of certain protein kinases, which can affect the activity of proteins and other molecules in the cell. N-CH-2-MOPSA has also been shown to affect the expression of certain genes, which can affect the development and function of cells.
实验室实验的优点和局限性
N-CH-2-MOPSA has several advantages for use in laboratory experiments. It is a relatively stable compound, so it can be stored for long periods of time without deteriorating. It is also relatively soluble in water, so it can be easily dissolved in aqueous solutions. Additionally, it is relatively non-toxic, so it can be used in experiments without causing harm to the cells or organisms being studied.
However, N-CH-2-MOPSA also has some limitations. It is relatively expensive to purchase, so it may not be feasible for experiments requiring large quantities of the compound. Additionally, it is not very specific in its action, so it may affect proteins and other molecules that are not the intended target of the experiment.
未来方向
N-CH-2-MOPSA has a variety of potential applications in scientific research. It can be used to study the biochemical and physiological effects of compounds, and it can be used as a tool to study the structure and function of proteins. Additionally, it can be used as a model compound for the development of new drugs. Furthermore, it can be used to study the effects of drugs on cells, and it can be used to study the effects of environmental pollutants on cells. Finally, it can be used to study the effects of mutations on proteins and other molecules.
合成方法
N-CH-2-MOPSA can be synthesized in a three-step process. The first step involves the reaction of cyclohexanecarboxylic acid with thiourea to form a thiourea derivative. The second step involves the reaction of the thiourea derivative with methyl iodide to form a methylthiourea derivative. The third step involves the reaction of the methylthiourea derivative with a pyrimidine derivative to form N-CH-2-MOPSA.
属性
IUPAC Name |
N-cyclohexyl-2-[(6-methyl-2-oxo-1H-pyrimidin-4-yl)sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O2S/c1-9-7-12(16-13(18)14-9)19-8-11(17)15-10-5-3-2-4-6-10/h7,10H,2-6,8H2,1H3,(H,15,17)(H,14,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDCVOBBPYQVBBU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=O)N1)SCC(=O)NC2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclohexyl-2-((6-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)thio)acetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-({6-[4-(1H-imidazol-1-yl)phenyl]pyridazin-3-yl}sulfanyl)-1-(4-nitrophenyl)ethan-1-one](/img/structure/B6491730.png)
![9-(4-tert-butylphenyl)-8-oxo-2-[3-(trifluoromethyl)phenyl]-8,9-dihydro-7H-purine-6-carboxamide](/img/structure/B6491740.png)

![3-{[11-(4-butoxyphenyl)-5-oxo-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,7,10-tetraen-4-yl]methyl}benzonitrile](/img/structure/B6491754.png)


![N-[(2-chlorophenyl)methyl]-2-[4-(naphthalen-1-yl)-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl]acetamide](/img/structure/B6491789.png)
![N-(3-chloro-4-methoxyphenyl)-2-[4-(naphthalen-1-yl)-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl]acetamide](/img/structure/B6491792.png)
![N-(4-bromo-2-fluorophenyl)-2-[4-(3-chloro-4-methoxyphenyl)-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl]acetamide](/img/structure/B6491797.png)
![N-(4-bromo-2-fluorophenyl)-2-[4-(naphthalen-1-yl)-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl]acetamide](/img/structure/B6491805.png)
![11-(4-butoxyphenyl)-5-({[2-(trifluoromethyl)phenyl]methyl}sulfanyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaene](/img/structure/B6491813.png)
![2-(2H-1,3-benzodioxol-5-yl)-5-[(4-methoxyphenyl)methyl]-4H,5H-pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B6491820.png)
![2-(3,4-dimethoxyphenyl)-5-(2-phenylethyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B6491822.png)
![5-methyl-4-{[(3-nitrophenyl)methyl]sulfanyl}-1,2-dihydropyrimidin-2-one](/img/structure/B6491830.png)